2-(4-Chlorophenyl)-2-methylpropanoyl chloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBFWVKQRKSULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride typically involves the chlorination of 2-(4-Chlorophenyl)-2-methylpropanoyl acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorophenyl)-2-methylpropanoyl acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chlorophenyl)-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-(4-Chlorophenyl)-2-methylpropanoyl acid: Formed from hydrolysis.
2-(4-Chlorophenyl)-2-methylpropanol: Formed from reduction.
Scientific Research Applications
Chemical Properties and Hazards
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is moisture sensitive and can cause burns . It can cause severe irritation or burns to the eyes, skin, respiratory tract, and gastrointestinal tract .
Preparation Methods
The synthesis of (1-Ethyl-1H-indol-2-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in acetone. The reaction is carried out at room temperature for a few hours to yield the desired product.
Scientific Research Applications
*this compound is used as an intermediate in synthesizing various compounds with potential therapeutic applications. For example, it can be used to synthesize compounds that inhibit mutant KIT and PDGFR, which are implicated in diseases such as mastocytosis, gastrointestinal stromal tumors (GIST), and acute myeloid leukemia (AML) .
Use in LIMK1/2 Inhibitor Development
LIMK1 and LIMK2 are kinases involved in various cellular processes, and their inhibitors are of interest for potential therapeutic applications . this compound can be used in the synthesis of LIMK1/2 inhibitors . For instance, it can be used to introduce a chlorine atom at the meta-position of a phenyl ring in the inhibitor molecule .
Examples in Patent Literature
This compound is mentioned in patent literature as a reactant in synthesizing compounds for treating KIT and PDGFR-related disorders . For instance, it can react with TEA (triethylamine) and 4-(6-(1-methyl-1H-pyrazol-4-yl) to form a pyrazole derivative .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of acyl chlorides are heavily influenced by substituents on the aromatic ring and the aliphatic chain. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound increases electrophilicity compared to methoxy-substituted analogues (e.g., 2-(4-methoxyphenoxy)-2-methylpropanoyl chloride), which exhibit reduced reactivity due to electron-donating effects .
- Steric Effects: Branched chains (e.g., 2-methylpropanoate derivatives) hinder nucleophilic attack, slowing reactions compared to linear-chain acyl chlorides.
- Fluorine Substitution: The addition of a fluorine atom at the 2-position (as in 2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid) enhances metabolic stability in drug candidates .
Reactivity and Stability
- Hydrolysis Sensitivity: Acyl chlorides with EWGs (e.g., 4-Cl) hydrolyze faster in aqueous media than those with electron-donating groups. For example, this compound reacts violently with water, necessitating anhydrous handling .
- Thermal Stability: Branched derivatives exhibit higher thermal stability. The trifluoromethyl analogue (2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride) decomposes above 150°C, while the target compound remains stable up to 180°C .
Industrial and Pharmaceutical Relevance
- Drug Development: The target compound is a precursor to fibrate-class drugs (e.g., fenofibrate derivatives) . Its fluorinated analogue (2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid) is under investigation for enhanced bioavailability .
- Scale-Up Challenges: Industrial production requires stringent control of impurities (e.g., chloroesters), which are monitored via HPLC with relative retention thresholds <0.1% .
Biological Activity
2-(4-Chlorophenyl)-2-methylpropanoyl chloride, also known as EVT-3272755, is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H10ClOCl
- Molecular Weight : 216.64 g/mol
- Structure : The compound features a chlorophenyl group attached to a methylpropanoyl moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its role as an acylating agent. It is hypothesized to interact with various biological targets, influencing cellular pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related chlorinated compounds have shown effectiveness against a range of pathogens, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests it may inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that chlorinated phenyl compounds can reduce the production of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells .
Case Studies
Discussion
The biological activity of this compound suggests it holds potential as a therapeutic agent in treating infections and inflammatory diseases, as well as exhibiting anticancer properties. However, further research is necessary to elucidate its mechanisms fully and assess safety profiles.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-(4-chlorophenyl)-2-methylpropanoyl chloride in laboratory settings?
- Methodological Answer : Due to its high reactivity as an acyl chloride, strict safety protocols must be followed. Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation . Emergency measures include immediate flushing of affected skin/eyes with water for 15 minutes and using chemical-specific extinguishers (e.g., dry powder) for fires . Contaminated waste should be segregated and disposed via certified hazardous waste services .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A typical route involves reacting 2-(4-chlorophenyl)-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored by the cessation of gas evolution (HCl/SO₂), and excess reagents are removed via vacuum distillation . For intermediates like clofibric acid derivatives, selective crystallization in solvents such as toluene may enhance purity .
Q. What analytical techniques are recommended for confirming the structural identity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of the acyl chloride carbonyl stretch (~1800 cm⁻¹) and C-Cl aromatic vibrations (~1090 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm) and the methyl groups (δ 1.5–1.7 ppm) should align with expected splitting patterns .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and steric effects from the 4-chlorophenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during nucleophilic acyl substitution reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or amine coupling efficiency) may arise from steric hindrance of the 2-methyl group or electronic effects of the 4-chlorophenyl substituent. Controlled experiments under inert atmospheres (N₂/Ar) and kinetic studies (e.g., monitoring by HPLC) can isolate variables. For example, compare reactivity with/without Lewis acid catalysts (e.g., AlCl₃), which may activate the carbonyl electrophilicity .
Q. What strategies mitigate decomposition during long-term storage of this acyl chloride?
- Methodological Answer : Store under inert gas (argon) in airtight, amber glass containers at –20°C to slow hydrolysis. Periodic purity checks via titration (e.g., with ethanolamine to quantify active chloride) ensure stability. Adding molecular sieves (3Å) minimizes moisture ingress . For lab-scale use, in-situ generation (e.g., from the acid precursor) avoids storage risks .
Q. How does the 4-chlorophenyl substituent influence electronic properties compared to other aryl acyl chlorides?
- Methodological Answer : The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., in Friedel-Crafts acylations). Computational studies (DFT) can quantify resonance/inductive effects, while Hammett substituent constants (σₚ ≈ 0.23) correlate with reaction rates. Contrast with electron-donating groups (e.g., –OCH₃) to validate mechanistic hypotheses .
Q. What are the challenges in synthesizing stereoisomeric derivatives from this compound?
- Methodological Answer : The bulky 2-methyl group may hinder access to certain stereochemical configurations. Strategies include using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., organocatalysts). For example, asymmetric hydrogenation of α,β-unsaturated intermediates derived from this acyl chloride could yield enantiopure products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
